molecular formula C10H7BrN2O2 B1480142 3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2090318-60-6

3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480142
CAS No.: 2090318-60-6
M. Wt: 267.08 g/mol
InChI Key: SQLNPFNUBHBIIK-UHFFFAOYSA-N
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Description

Pyrimidinones like “3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione” are a class of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound you mentioned also has a bromophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrimidine ring attached to a bromophenyl group. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrimidinones can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on compounds structurally related to "3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione" often focuses on their crystal structures and molecular interactions. For instance, studies have detailed the molecular structures and crystal formations of various pyrimidine derivatives, highlighting how different substituents affect hydrogen bonding and π-π stacking interactions. These insights are crucial for understanding the compound's solid-state properties and potential applications in materials science (Trilleras et al., 2009).

Electrocatalytic Applications

Electrocatalysis is another area of interest, where derivatives of pyrimidine diones are used in cyclization reactions to synthesize new compounds. For example, electrocatalytic cyclization has been employed to create spirobarbituric dihydrofurans, showcasing the versatility of pyrimidine derivatives in synthesizing complex molecules with potential applications in pharmaceuticals and organic materials (Elinson et al., 2021).

Green Synthesis Methods

The development of green synthesis methods for pyrimidine derivatives is also notable. Techniques such as organocatalyst-assisted domino reactions have been explored for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, highlighting an interest in environmentally friendly synthesis approaches that reduce the use of toxic solvents and improve efficiency (Ahadi et al., 2014).

Antimicrobial Activity

Some studies have investigated the antimicrobial potential of pyrimidine derivatives. The synthesis of novel compounds and their subsequent evaluation against various microorganisms can lead to the discovery of new antibacterial and antifungal agents, contributing to the ongoing search for more effective treatments against resistant strains (Vlasov et al., 2022).

Biopharmaceutical Properties

The structural diversity of pyrimidine-2,4(1H,3H)-diones significantly impacts their biopharmaceutical properties, such as solubility, permeability, and metabolic stability. This variation opens up possibilities for designing compounds with desirable pharmacokinetic profiles, which is essential for drug development and other biomedical applications (Jatczak et al., 2014).

Safety and Hazards

The safety and hazards associated with “3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione” would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety data would need to be obtained through testing .

Future Directions

The future directions for research on “3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. This would involve further studies on its properties, reactivity, and biological activity .

Properties

IUPAC Name

3-(4-bromophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLNPFNUBHBIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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